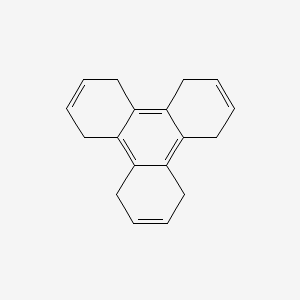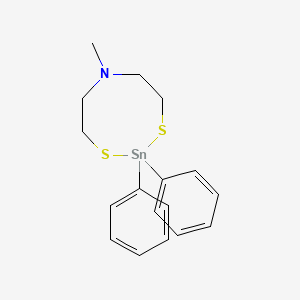
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane is a chemical compound known for its unique structure and properties This compound belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane typically involves the reaction of organotin precursors with sulfur and nitrogen-containing reagents. One common method includes the reaction of diphenyltin dichloride with methylamine and sulfur sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The tin atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diphenyl-1,3,6,2-dithiazastannocane: Similar structure but lacks the methyl group.
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane derivatives: Various derivatives with different substituents on the phenyl rings or the tin atom.
Uniqueness
This compound is unique due to the presence of both sulfur and nitrogen atoms in its structure, which enhances its reactivity and potential applications. The methyl group also contributes to its distinct chemical properties compared to similar compounds.
Propiedades
Número CAS |
115153-03-2 |
|---|---|
Fórmula molecular |
C17H21NS2Sn |
Peso molecular |
422.2 g/mol |
Nombre IUPAC |
6-methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane |
InChI |
InChI=1S/2C6H5.C5H13NS2.Sn/c2*1-2-4-6-5-3-1;1-6(2-4-7)3-5-8;/h2*1-5H;7-8H,2-5H2,1H3;/q;;;+2/p-2 |
Clave InChI |
NUUHRANSVQKDLX-UHFFFAOYSA-L |
SMILES canónico |
CN1CCS[Sn](SCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


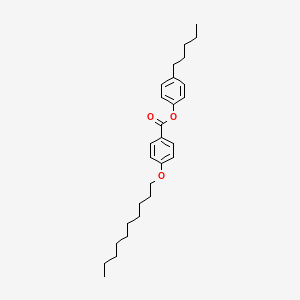
![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)
![9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)
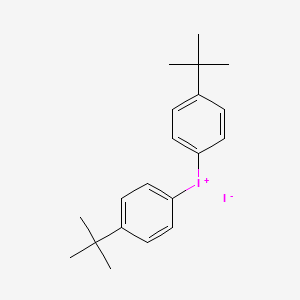
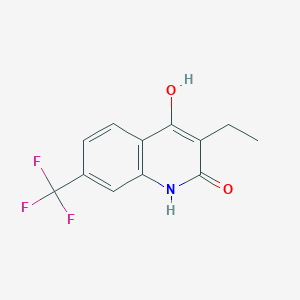
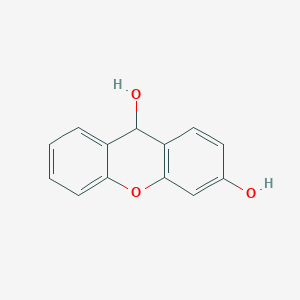
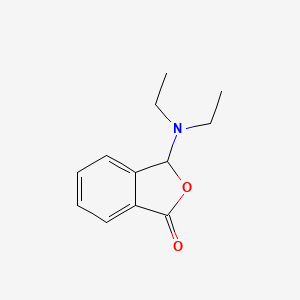
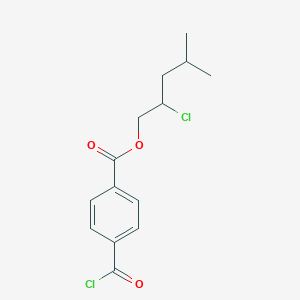
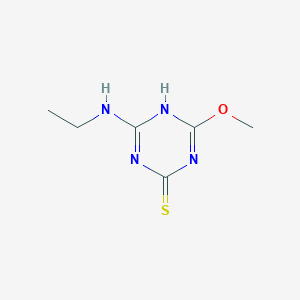
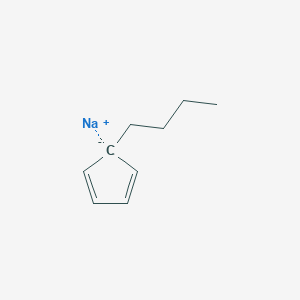
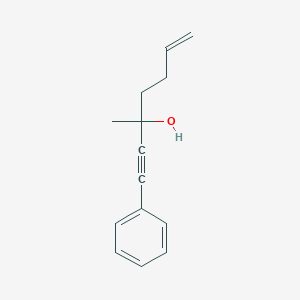
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

